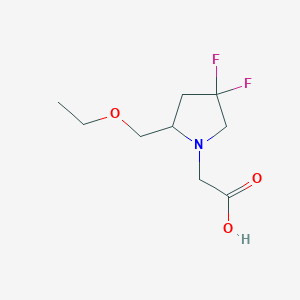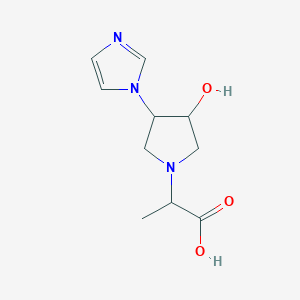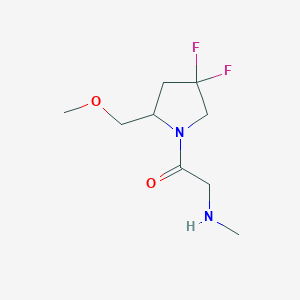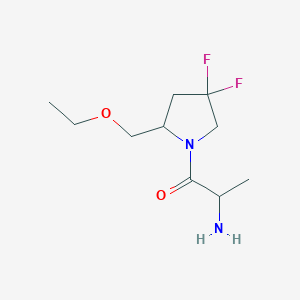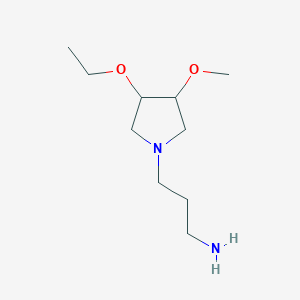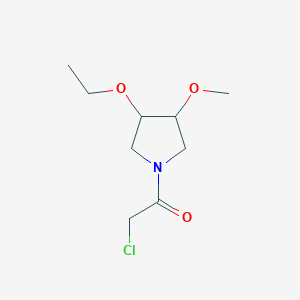
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol, also known as BTPPM, is a novel synthetic small molecule that has recently been developed for use in scientific research. BTPPM has a variety of applications in the fields of biochemistry, physiology, and pharmacology due to its ability to interact with a variety of biological targets. In
Wissenschaftliche Forschungsanwendungen
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has a variety of applications in scientific research. It has been used as a tool to study the structure and function of proteins and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been used to investigate the mechanism of action of drugs and to study the effects of drugs on cells and tissues. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs.
Wirkmechanismus
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is known to interact with a variety of biological targets. It has been shown to interact with proteins, enzymes, and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been shown to interact with receptors and ion channels, which can lead to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol are not yet fully understood. However, it has been shown to affect the activity of enzymes and receptors, which can lead to changes in cell signaling and gene expression. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been shown to affect the expression of a variety of genes, including those involved in metabolism, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments is its ability to interact with a variety of biological targets. This allows researchers to study the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on a variety of biological processes. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments. For example, the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body are not yet fully understood and its long-term effects are unknown.
Zukünftige Richtungen
There are a number of potential future directions for research on (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted to determine the long-term effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body and to develop methods for its safe and effective use in clinical settings. Finally, further research could be conducted to identify potential new uses for (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in scientific research.
Eigenschaften
IUPAC Name |
[4-(4-bromothiophen-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-7-1-9(13-5-7)8-3-11-2-6(8)4-12/h1,5-6,8,11-12H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDMJYXMJRJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



